2,2-bis(4-fluorophenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide
Overview
Description
2,2-bis(4-fluorophenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features two fluorophenyl groups, a hydroxy group, and a butyl chain linked to an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenyl intermediates. This can be achieved by reacting fluorobenzene with a suitable halogenating agent under controlled conditions.
Hydroxy Group Introduction:
Acetamide Formation: The acetamide moiety is introduced by reacting the hydroxy-substituted fluorophenyl compound with an appropriate acylating agent, such as acetic anhydride, under basic conditions.
Butyl Chain Attachment: The final step involves the attachment of the butyl chain, which can be achieved through a nucleophilic substitution reaction using 4-(4-methylphenoxy)butyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
2,2-bis(4-fluorophenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(4-fluorophenyl)-2-hydroxyacetamide: Lacks the butyl chain, which may affect its solubility and biological activity.
2,2-bis(4-chlorophenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide: Substitution of fluorine with chlorine can alter the compound’s reactivity and interaction with biological targets.
Uniqueness
2,2-bis(4-fluorophenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F2NO3/c1-18-4-14-23(15-5-18)31-17-3-2-16-28-24(29)25(30,19-6-10-21(26)11-7-19)20-8-12-22(27)13-9-20/h4-15,30H,2-3,16-17H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYVBGNVHGLJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCNC(=O)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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